12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one
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Overview
Description
12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one is a complex organic compound belonging to the acridine family.
Preparation Methods
The synthesis of 12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one typically involves cyclocondensation reactions. One common method involves the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This method has been shown to produce the desired compound with good yields and activity against certain cancer cell lines .
Chemical Reactions Analysis
12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various derivatives, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Mechanism of Action
The mechanism of action of 12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one involves its interaction with DNA. The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, the compound may inhibit enzymes like topoisomerase and telomerase, which are essential for DNA maintenance and replication .
Comparison with Similar Compounds
12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one can be compared with other acridine derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with significant antitumor properties.
Amsacrine (m-AMSA): Used in clinical studies for its anticancer effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with DNA in a distinct manner, potentially leading to unique biological activities .
Properties
IUPAC Name |
12-(3,4-dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3/c1-27(2)14-20-26(21(29)15-27)24(17-10-12-22(30-3)23(13-17)31-4)25-18-8-6-5-7-16(18)9-11-19(25)28-20/h5-13,24,28H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIMRRLUCKJVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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